5-Iodobenzo[d]isothiazol-3-amine
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Overview
Description
5-Iodobenzo[d]isothiazol-3-amine: is a chemical compound with the molecular formula C7H5IN2S . It is characterized by the presence of an iodine atom attached to a benzo[d]isothiazol-3-amine structure. This compound appears as a white or off-white solid and is soluble in certain organic solvents such as dichloromethane and ethanol .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method for synthesizing 5-Iodobenzo[d]isothiazol-3-amine involves the reaction of iodinated benzo[d]isothiazol-3-thioamide with ethyl carbamate. The reaction typically proceeds under controlled conditions to ensure the desired product is obtained .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis generally follows similar principles as laboratory methods, with adjustments for scale and efficiency. Industrial processes may involve optimized reaction conditions, catalysts, and purification techniques to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions: 5-Iodobenzo[d]isothiazol-3-amine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups replacing the iodine atom .
Scientific Research Applications
Chemistry: 5-Iodobenzo[d]isothiazol-3-amine is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.
Biology and Medicine: In biological and medical research, this compound may be investigated for its potential pharmacological properties, including its interactions with biological targets and pathways.
Industry: The compound’s unique structure makes it valuable in the development of new materials and chemical processes, particularly in the field of advanced materials and specialty chemicals .
Mechanism of Action
The mechanism by which 5-Iodobenzo[d]isothiazol-3-amine exerts its effects involves its interaction with specific molecular targets. The iodine atom and the benzo[d]isothiazol-3-amine core can interact with enzymes, receptors, or other biomolecules, influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
- 5-Bromobenzo[d]isothiazol-3-amine
- 5-Chlorobenzo[d]isothiazol-3-amine
- 5-Fluorobenzo[d]isothiazol-3-amine
Comparison: Compared to its halogenated analogs, 5-Iodobenzo[d]isothiazol-3-amine is unique due to the presence of the iodine atom, which can influence its reactivity and interactions.
Properties
IUPAC Name |
5-iodo-1,2-benzothiazol-3-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5IN2S/c8-4-1-2-6-5(3-4)7(9)10-11-6/h1-3H,(H2,9,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHXNEQMBANLGMN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1I)C(=NS2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5IN2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.10 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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